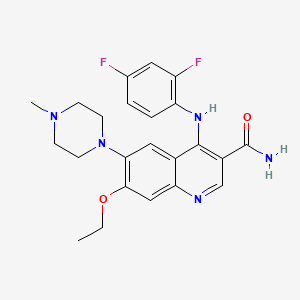
AZ683
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD6495 is a synthetic organic compound developed as an investigational inhibitor of the colony stimulating factor-1 receptor tyrosine kinase. It was primarily developed as an antineoplastic agent, which means it is intended to prevent, inhibit, or halt the development of a neoplasm (a tumor). This compound is included in AstraZeneca’s Open Innovation Pharmacology Toolbox .
Vorbereitungsmethoden
Die Synthese von AZD6495 umfasst mehrere Schritte, beginnend mit der Herstellung des zentralen Chinolin-Gerüsts. Die synthetische Route umfasst typischerweise die folgenden Schritte:
Bildung des Chinolin-Gerüsts: Das Chinolin-Gerüst wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter aromatischer Amine und Aldehyde beinhalten.
Substitutionsreaktionen: Das Chinolin-Gerüst unterliegt Substitutionsreaktionen, um funktionelle Gruppen wie Ethoxy- und Methylpiperazinylgruppen einzuführen.
Amidierung: Der letzte Schritt beinhaltet die Amidierung des Chinolin-Derivats mit einer Carboxamidgruppe, um AZD6495 zu bilden.
Industrielle Produktionsmethoden für AZD6495 würden die Hochskalierung dieser Reaktionen unter kontrollierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet typischerweise die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und den Einsatz von Katalysatoren.
Analyse Chemischer Reaktionen
AZD6495 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: AZD6495 kann Oxidationsreaktionen unterliegen, insbesondere an der Ethoxygruppe, was zur Bildung der entsprechenden Aldehyde oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können am Chinolin-Gerüst auftreten, was möglicherweise zur Bildung von Dihydrochinolin-Derivaten führt.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, insbesondere an den aromatischen Ringen, wobei Halogenatome durch andere funktionelle Gruppen ersetzt werden können.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
AZD6495 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: AZD6495 wird in biologischen Studien eingesetzt, um die Rolle der Kolonie-stimulierenden Faktor-1-Rezeptor-Tyrosinkinase in zellulären Prozessen zu untersuchen.
Medizin: Als experimentelles antineoplastisches Mittel wird AZD6495 auf sein Potenzial untersucht, Tumorwachstum und Metastasen zu hemmen.
Wirkmechanismus
AZD6495 entfaltet seine Wirkungen, indem es die Kolonie-stimulierende Faktor-1-Rezeptor-Tyrosinkinase hemmt. Dieser Rezeptor ist an der Regulation verschiedener zellulärer Prozesse beteiligt, darunter Zellwachstum, Differenzierung und Überleben. Durch die Hemmung dieses Rezeptors kann AZD6495 die Signalwege stören, die das Tumorwachstum und die Metastasierung fördern. Zu den beteiligten molekularen Zielen und Signalwegen gehören der Kolonie-stimulierende Faktor-1-Rezeptor und nachgeschaltete Signalmoleküle wie Phosphatidylinositol-3-Kinase und Mitogen-aktivierte Proteinkinase .
Wirkmechanismus
AZD6495 exerts its effects by inhibiting the colony stimulating factor-1 receptor tyrosine kinase. This receptor is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting this receptor, AZD6495 can interfere with the signaling pathways that promote tumor growth and metastasis. The molecular targets and pathways involved include the colony stimulating factor-1 receptor and downstream signaling molecules such as phosphatidylinositol 3-kinase and mitogen-activated protein kinase .
Vergleich Mit ähnlichen Verbindungen
AZD6495 kann mit anderen Inhibitoren der Kolonie-stimulierenden Faktor-1-Rezeptor-Tyrosinkinase verglichen werden, wie z.B.:
Pexidartinib: Ein weiterer Inhibitor der Kolonie-stimulierenden Faktor-1-Rezeptor-Tyrosinkinase, der zur Behandlung des tenosynovialen Riesenzelltumors eingesetzt wird.
Emactuzumab: Ein monoklonaler Antikörper, der auf den Kolonie-stimulierenden Faktor-1-Rezeptor abzielt, der in klinischen Studien für verschiedene Krebsarten eingesetzt wird.
Die Einzigartigkeit von AZD6495 liegt in seiner spezifischen chemischen Struktur, die eine selektive Hemmung der Kolonie-stimulierenden Faktor-1-Rezeptor-Tyrosinkinase ermöglicht. Diese Selektivität kann zu weniger Off-Target-Effekten und verbesserten therapeutischen Ergebnissen führen .
Eigenschaften
Molekularformel |
C23H25F2N5O2 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
4-(2,4-difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C23H25F2N5O2/c1-3-32-21-12-19-15(11-20(21)30-8-6-29(2)7-9-30)22(16(13-27-19)23(26)31)28-18-5-4-14(24)10-17(18)25/h4-5,10-13H,3,6-9H2,1-2H3,(H2,26,31)(H,27,28) |
InChI-Schlüssel |
IBHNEKVLDKCEQY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C |
Synonyme |
4-[(2,4-Difluorophenyl)amino]-7-ethoxy-6-(4-methyl-1-piperazinyl)-3-qinolinecarboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















